Cas no 1206677-37-3 (3-(propan-2-yloxy)cyclohexan-1-amine, Mixture of diastereomers)

3-(Propan-2-yloxy)cyclohexan-1-amine is a cyclohexylamine derivative featuring an isopropoxy substituent at the 3-position. As a mixture of diastereomers, this compound offers versatility in synthetic applications, particularly in the development of chiral intermediates for pharmaceuticals and agrochemicals. The presence of both amine and ether functional groups enables its use in nucleophilic reactions or as a building block for further derivatization. The diastereomeric mixture may also provide opportunities for stereochemical studies or selective resolution processes. This compound is suitable for research applications requiring structurally diverse amine scaffolds, with potential utility in catalysis or ligand design. Its balanced lipophilicity, imparted by the cyclohexane core and isopropoxy group, may enhance solubility in organic media.
3-(propan-2-yloxy)cyclohexan-1-amine, Mixture of diastereomers structure
1206677-37-3 structure
Product name:3-(propan-2-yloxy)cyclohexan-1-amine, Mixture of diastereomers
CAS No:1206677-37-3
MF:C9H19NO
Molecular Weight:157.253262758255
MDL:MFCD21932074
CID:5617700
PubChem ID:44228147

3-(propan-2-yloxy)cyclohexan-1-amine, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

    • 3-(propan-2-yloxy)cyclohexan-1-amine
    • AKOS018020804
    • SCHEMBL7850603
    • 1206677-37-3
    • EN300-2963898
    • Cyclohexanamine, 3-(1-methylethoxy)-
    • 3-(propan-2-yloxy)cyclohexan-1-amine, Mixture of diastereomers
    • MDL: MFCD21932074
    • インチ: 1S/C9H19NO/c1-7(2)11-9-5-3-4-8(10)6-9/h7-9H,3-6,10H2,1-2H3
    • InChIKey: WKEDXGRBZXNJEX-UHFFFAOYSA-N
    • SMILES: O(C(C)C)C1CCCC(C1)N

計算された属性

  • 精确分子量: 157.146664230g/mol
  • 同位素质量: 157.146664230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 114
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 35.2Ų

じっけんとくせい

  • 密度みつど: 0.92±0.1 g/cm3(Predicted)
  • Boiling Point: 210.8±33.0 °C(Predicted)
  • 酸度系数(pKa): 10.23±0.70(Predicted)

3-(propan-2-yloxy)cyclohexan-1-amine, Mixture of diastereomers Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-2963898-2.5g
3-(propan-2-yloxy)cyclohexan-1-amine
1206677-37-3 95.0%
2.5g
$2155.0 2025-03-19
Enamine
EN300-2963898-0.5g
3-(propan-2-yloxy)cyclohexan-1-amine
1206677-37-3 95.0%
0.5g
$858.0 2025-03-19
Enamine
EN300-2963898-1g
3-(propan-2-yloxy)cyclohexan-1-amine, Mixture of diastereomers
1206677-37-3
1g
$1100.0 2023-09-06
Enamine
EN300-2963898-5g
3-(propan-2-yloxy)cyclohexan-1-amine, Mixture of diastereomers
1206677-37-3
5g
$3189.0 2023-09-06
Enamine
EN300-2963898-10g
3-(propan-2-yloxy)cyclohexan-1-amine, Mixture of diastereomers
1206677-37-3
10g
$4729.0 2023-09-06
Enamine
EN300-2963898-0.1g
3-(propan-2-yloxy)cyclohexan-1-amine
1206677-37-3 95.0%
0.1g
$383.0 2025-03-19
Enamine
EN300-2963898-10.0g
3-(propan-2-yloxy)cyclohexan-1-amine
1206677-37-3 95.0%
10.0g
$4729.0 2025-03-19
Enamine
EN300-2963898-1.0g
3-(propan-2-yloxy)cyclohexan-1-amine
1206677-37-3 95.0%
1.0g
$1100.0 2025-03-19
Enamine
EN300-2963898-5.0g
3-(propan-2-yloxy)cyclohexan-1-amine
1206677-37-3 95.0%
5.0g
$3189.0 2025-03-19
Enamine
EN300-2963898-0.05g
3-(propan-2-yloxy)cyclohexan-1-amine
1206677-37-3 95.0%
0.05g
$256.0 2025-03-19

3-(propan-2-yloxy)cyclohexan-1-amine, Mixture of diastereomers 関連文献

3-(propan-2-yloxy)cyclohexan-1-amine, Mixture of diastereomersに関する追加情報

Introduction to 3-(propan-2-yloxy)cyclohexan-1-amine, Mixture of diastereomers (CAS No: 1206677-37-3)

The compound 3-(propan-2-yloxy)cyclohexan-1-amine, Mixture of diastereomers (CAS No: 1206677-37-3) is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This mixture of diastereomers exhibits a unique structural configuration, which has made it a subject of extensive research and development. The compound's molecular framework, characterized by a cyclohexane ring substituted with a propan-2-yloxy group and an amine functional group, presents intriguing opportunities for further exploration in medicinal chemistry.

In recent years, the study of such complex organic molecules has been instrumental in the discovery of novel therapeutic agents. The structural complexity of 3-(propan-2-yloxy)cyclohexan-1-amine allows for diverse functionalization and derivatization, making it a valuable scaffold for drug design. The presence of multiple diastereomers in the mixture adds an additional layer of complexity, which can be exploited to fine-tune the pharmacological properties of the compound. This aspect has been particularly intriguing for researchers working on developing new treatments for various diseases.

The synthesis of this compound involves intricate organic transformations that require precise control over reaction conditions. The use of advanced synthetic methodologies has enabled chemists to produce high-purity samples of the mixture, which are essential for subsequent biological evaluation. The diastereomeric purity of the product is a critical factor that influences its biological activity and potential therapeutic applications. Recent advancements in chiral synthesis have allowed for the production of more homogeneous mixtures, which is crucial for understanding the structure-activity relationships (SAR) of the compound.

One of the most exciting aspects of studying 3-(propan-2-yloxy)cyclohexan-1-amine is its potential as a lead compound for drug discovery. The cyclohexane ring provides a stable backbone that can be modified to target specific biological pathways. Additionally, the amine and propan-2-yloxy groups offer multiple sites for further functionalization, allowing chemists to tailor the molecule's properties to achieve desired pharmacological effects. This flexibility has made it a popular choice for medicinal chemists working on developing new drugs.

The pharmacological profile of this compound has been the focus of several recent studies. Researchers have been investigating its potential as an intermediate in the synthesis of more complex molecules with enhanced biological activity. Preliminary studies suggest that derivatives of 3-(propan-2-yloxy)cyclohexan-1-amine may exhibit promising effects in areas such as pain management and anti-inflammatory therapy. These findings have sparked interest in further exploring its therapeutic potential.

The use of computational methods has also played a significant role in understanding the behavior of this compound. Molecular modeling techniques have been employed to predict how 3-(propan-2-yloxy)cyclohexan-1-amine interacts with biological targets at the molecular level. These simulations have provided valuable insights into its binding affinity and mechanism of action, which are crucial for optimizing its pharmacological properties. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process and identify more effective therapeutic candidates.

In conclusion, 3-(propan-2-yloxy)cyclohexan-1-amine, Mixture of diastereomers represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features and potential therapeutic applications make it an attractive candidate for further research and development. As our understanding of this compound continues to grow, it is likely that new insights will emerge, leading to innovative approaches in drug design and discovery.

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